Benzonitrile, 2-hydrazino-
Description
2-Hydrazinobenzonitrile (C₆H₄(NHNH₂)CN) is an aromatic nitrile derivative featuring a hydrazino (-NH-NH₂) substituent at the ortho position relative to the cyano (-CN) group. This compound is of significant interest in organic synthesis due to the reactivity of the hydrazine moiety, which enables its use in the preparation of heterocyclic compounds, such as indazoles and triazoles.
Properties
IUPAC Name |
2-hydrazinylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-6-3-1-2-4-7(6)10-9/h1-4,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINFZKWHKTZDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069946 | |
| Record name | Benzonitrile, 2-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63589-18-4 | |
| Record name | 2-Hydrazinylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63589-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-hydrazinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063589184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2-hydrazinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 2-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzonitrile, 2-hydrazino- (CAS Number: 63589-18-4) is an organic compound that features a hydrazino group attached to a benzonitrile structure. This compound has garnered attention for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. However, the specific biological activities and mechanisms of action associated with benzonitrile, 2-hydrazino- remain largely underexplored. This article synthesizes existing knowledge on the compound's biological activity, drawing from various sources to provide a comprehensive overview.
Chemical Structure and Properties
Benzonitrile, 2-hydrazino- is characterized by the following structural features:
- Chemical Formula : CHN
- Functional Groups : Contains both a nitrile (-C≡N) and a hydrazino (-NH-NH) group.
The presence of these functional groups suggests potential reactivity and interactions with biological targets, particularly through nucleophilic mechanisms.
Comparative Analysis with Related Compounds
To better understand the potential of benzonitrile, 2-hydrazino-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzonitrile | Simple nitrile with no substituents | Lacks functional groups that enhance reactivity |
| 5-Fluoro-2-hydrazinobenzonitrile | Contains fluorine substitution | Increased lipophilicity and altered reactivity |
| 2-Hydrazinobenzonitrile | Hydrazino group without nitrile | Limited applications compared to benzonitrile |
| 5-Fluorobenzonitrile | Nitrile without hydrazino group | Reduced reactivity in certain chemical contexts |
Uniqueness : Benzonitrile, 2-hydrazino- is notable for its combination of a hydrazino group and a nitrile functionality on the benzene ring, enhancing its chemical reactivity and potential biological activities compared to similar compounds lacking one of these features.
Case Studies and Research Findings
While direct studies on benzonitrile, 2-hydrazino- are scarce, research on related compounds provides valuable insights:
- Antitubercular Activity : A review highlighted various hydrazone derivatives that exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .
- Antiviral Activity : Hydrazone derivatives have been evaluated for their antiviral properties against viruses such as hepatitis A and human immunodeficiency virus (HIV), showing promising results in inhibiting viral replication .
- Anticancer Potential : Studies have demonstrated that certain hydrazone derivatives possess anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Benzonitrile Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
